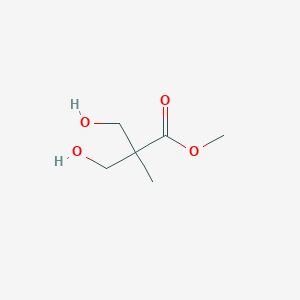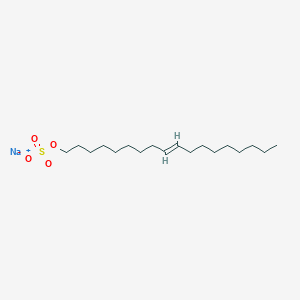
Khusene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Khusene is a natural compound that has been extracted from the roots of Vetiveria zizanioides, a perennial grass found in India and other tropical regions. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and sedative properties. In recent years, Khusene has gained attention in scientific research for its potential therapeutic applications in various fields.
Wissenschaftliche Forschungsanwendungen
Graphene-Based Biosensors
Graphene, including graphene oxide, has shown significant promise in biosensor development due to its ability to preferentially absorb single-stranded polynucleotides and fluorescence quenching properties. Research on the binding thermodynamics of nucleosides and oligonucleotides to graphene oxide nanoparticles has led to the development of molecular models of graphene-nucleic acid interactions, which are crucial for the informed design of graphene-based biosensors, thereby increasing their potential and application in various fields (Ranganathan et al., 2016).
Applications in Electronics, Materials, and Medicine
Graphene and graphene-based nanostructures have been explored for their applications in transparent and flexible conductive films for displays and electrodes, conductive inks for printed electronics, graphene-based separation membranes, and various biomedical applications. These include DNA sequencing, drug delivery, tissue engineering, and energy storage devices. The versatility of graphene in these areas highlights its potential to revolutionize various technological fields (Nguyen & Nguyễn, 2016).
Essential Oil Yield and Carbon Sequestration in Khus
A study on Khus (Chrysopogon zizanioides), commonly known as khus grass, investigated the selection of genotypes for high essential oil yield and carbon sequestration efficiency. The research identified promising genotypes rich in major compounds like khusilal, preziza-7(15)-en-12-ol, khusol, and khusimol. This study is significant for the perfumery industry and highlights the agricultural and environmental applications of khusene-related research (Lal et al., 2020).
Sesquiterpene Acids from Vetiver Oil
Research on vetiver oil led to the isolation of khusenic acid and isokhusenic acid, two new tricyclic sesquiterpene acids. The study focused on the physicochemical properties and spectral data of these compounds, contributing to the understanding of their structures and potential applications in various industries, including perfumery and pharmaceuticals (Nigam & Komae, 1967).
(+)-Zizaene Production and Recovery from E. coli
A study on the biotechnological production of (+)-zizaene, a sesquiterpene and the precursor of khusimol, was conducted using metabolically-engineered Escherichia coli. The research focused on improving the recovery of (+)-zizaene from fermentation, exploring in situ recovery using adsorber extractants. This study has implications for sustainable production and industrial application in the perfumery sector (Aguilar et al., 2019).
Eigenschaften
CAS-Nummer |
18444-94-5 |
|---|---|
Produktname |
Khusene |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,2S,5S,8R)-2,7,7-trimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane |
InChI |
InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12-13H,2,5-9H2,1,3-4H3/t10-,12+,13+,15-/m0/s1 |
InChI-Schlüssel |
VBZRHXLPRWBPEH-ZGFBFQLVSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@]13CC[C@H](C3)C(C2=C)(C)C |
SMILES |
CC1CCC2C13CCC(C3)C(C2=C)(C)C |
Kanonische SMILES |
CC1CCC2C13CCC(C3)C(C2=C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)





![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)